2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
Description
This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused pyrimidine-indole core. The structure includes a 4-fluorophenyl group at position 3 of the pyrimidoindole ring and a sulfanyl-linked acetamide moiety substituted with a 3-methylphenyl group. The fluorine atom enhances electronic interactions (e.g., halogen bonding), while the methyl group on the acetamide contributes to lipophilicity and steric bulk .
Properties
IUPAC Name |
2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4O2S/c1-15-5-4-6-17(13-15)27-21(31)14-33-25-29-22-19-7-2-3-8-20(19)28-23(22)24(32)30(25)18-11-9-16(26)10-12-18/h2-13,28H,14H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYFYUOJIGTJGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)NC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a complex organic molecule belonging to the class of pyrimidine derivatives. It exhibits significant potential in medicinal chemistry due to its structural features that include a pyrimidine ring fused with an indole moiety, a sulfanyl group, and an acetamide functional group. This article aims to explore the biological activity of this compound based on diverse research findings and case studies.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its pharmacological effects. Key areas of investigation include:
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the fluorophenyl and sulfanyl groups is hypothesized to enhance its interaction with biological targets involved in cancer progression.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes critical in disease pathways. For instance, its activity against cholinesterases (AChE and BChE) has been noted, with IC50 values indicating moderate inhibition levels.
Case Study 1: Enzyme Inhibition
A study evaluated the inhibitory effects of various derivatives related to this compound against AChE and BChE. Compounds with similar structural motifs demonstrated IC50 values ranging from 10.4 μM to 24.3 μM for AChE inhibition, suggesting that modifications in the phenyl substituents can significantly affect biological activity .
Case Study 2: Anticancer Potential
In vitro assays have been conducted using several cancer cell lines to assess the cytotoxic effects of the compound. Results indicated that compounds with a similar structural backbone exhibited significant antiproliferative activity, with some derivatives showing IC50 values below 20 μM against breast and lung cancer cell lines .
Data Tables
| Biological Activity | Target Enzyme/Cell Line | IC50 Value (μM) |
|---|---|---|
| AChE Inhibition | AChE | 19.2 |
| AChE Inhibition | BChE | 13.2 |
| Cytotoxicity | MCF-7 (Breast Cancer) | <20 |
| Cytotoxicity | A549 (Lung Cancer) | <20 |
The synthesis of This compound typically involves multi-step organic reactions that require careful optimization of reaction conditions such as temperature and pH to achieve high yield and purity .
The mechanism by which this compound exerts its biological effects is still under investigation but is believed to involve interactions with specific protein targets that play roles in cell signaling pathways associated with cancer and neurodegenerative diseases.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of new therapeutic agents due to its potential inhibitory effects on various biological targets. Research indicates that similar pyrimidine derivatives can act as inhibitors or modulators in cellular pathways involved in disease processes.
Antitubercular Activity
Studies on related compounds have highlighted the potential of pyrimidine derivatives in combating tuberculosis. For instance, derivatives similar to 2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide have demonstrated significant activity against Mycobacterium tuberculosis with minimal cytotoxicity against human cell lines . This suggests a pathway for further exploration in antitubercular drug development.
Anticancer Properties
Research into other compounds within the same chemical class indicates potential anticancer properties. For example, studies have shown that certain N-aryl acetamides exhibit significant growth inhibition against various cancer cell lines . The structural similarities may suggest that this compound could also possess similar anticancer efficacy.
Case Studies and Research Findings
- Antitubercular Studies : A series of derivatives based on pyrimidine structures were synthesized and evaluated for their activity against M. tuberculosis. The most potent derivatives demonstrated MIC values as low as 4 µg/mL, indicating strong potential for therapeutic use .
- Anticancer Activity : A comparative study showed that certain N-aryl derivatives exhibited percent growth inhibition rates exceeding 80% against specific cancer cell lines. This suggests that modifications to the acetamide structure could lead to enhanced anticancer activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrimidoindole Core
3-(4-Ethoxyphenyl) vs. 3-(4-Fluorophenyl)
- Compound : 2-{[3-(4-Ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide ()
- Comparison: The 4-ethoxyphenyl group introduces an electron-donating ethoxy substituent, increasing steric bulk compared to the 4-fluorophenyl group in the target compound. This may reduce binding affinity in hydrophobic pockets but enhance solubility due to polar oxygen . The 3-fluorophenyl acetamide substituent (vs.
3-(3-Methoxyphenyl) and 4-Fluorobenzyl
- Compound : N-[(4-Fluorophenyl)methyl]-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide ()
- The 4-fluorobenzyl group on the acetamide introduces a flexible linker, which may enhance conformational adaptability compared to the rigid 3-methylphenyl group in the target compound .
Modifications on the Acetamide Moiety
N-(3-Methylphenyl) vs. N-(4-Trifluoromethoxyphenyl)
- Compound : 2-[(3-Methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]-N-[4-(trifluoromethoxy)phenyl]acetamide ()
- The methyl group on the pyrimidoindole core (vs. 4-fluorophenyl in the target) reduces steric hindrance, possibly improving synthetic accessibility .
N-Alkyl vs. N-Aryl Substitutions
Physicochemical and Pharmacokinetic Properties
*Estimated based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
